![molecular formula C10H8ClN3 B599265 6-(2-Chlorophenyl)pyrazin-2-amine CAS No. 1224741-03-0](/img/structure/B599265.png)
6-(2-Chlorophenyl)pyrazin-2-amine
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Overview
Description
6-(2-Chlorophenyl)pyrazin-2-amine is an organic compound with the molecular formula C10H8ClN3. It is a member of the pyrazine family, characterized by a pyrazine ring substituted with a 2-chlorophenyl group at the 6-position and an amine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)pyrazin-2-amine typically involves the reaction of 2-chloropyrazine with an appropriate amine. One common method is the nucleophilic substitution reaction where 2-chloropyrazine is treated with 2-chloroaniline under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of pyrazine N-oxides.
Reduction: Conversion to 2-amino-6-(2-chlorophenyl)pyrazine.
Substitution: Formation of various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
6-(2-Chlorophenyl)pyrazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological processes and the development of new drugs.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or antagonist, binding to the active site of enzymes or receptors and blocking their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects in conditions such as inflammation and neurological disorders .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropyrazine: Similar structure but lacks the 2-chlorophenyl group.
6-Chloro-2-pyridinamine: Contains a pyridine ring instead of a pyrazine ring.
2-Chloro-6-aminopyridine: Another pyridine derivative with similar functional groups.
Uniqueness
6-(2-Chlorophenyl)pyrazin-2-amine is unique due to the presence of both the pyrazine ring and the 2-chlorophenyl group, which confer distinct electronic and steric properties. These features make it a versatile building block in synthetic chemistry and a valuable compound in medicinal research .
Biological Activity
6-(2-Chlorophenyl)pyrazin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. The compound, characterized by its unique pyrazine structure and chlorophenyl substitution, has been investigated for various pharmacological properties, including anticancer, antimicrobial, and antiviral activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H9ClN4, with a molecular weight of approximately 220.66 g/mol. The presence of the chlorophenyl group enhances the compound's lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cellular proliferation or survival.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors involved in signaling pathways related to cancer or infection.
- Cell Cycle Interference : By disrupting normal cell cycle progression, it may induce apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazine derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines.
Table 1: Anticancer Activity of Pyrazine Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (Breast Cancer) | TBD | Apoptosis induction |
3-Bromo-2,4-dichloroquinoline | A549 (Lung Cancer) | 5.0 | Cell cycle arrest |
SHS4121705 | L6 Myoblasts | 4.3 | Mitochondrial uncoupling |
Note: TBD = To Be Determined; further studies are needed for precise IC50 values for this compound.
Antimicrobial Activity
The antimicrobial potential of pyrazine derivatives has been well-documented. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
Table 2: Antimicrobial Activity
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Escherichia coli | TBD |
T-1106 | Yellow Fever Virus | 100 mg/kg/day |
Note: Further research is necessary to establish the MIC for this compound.
Case Studies
- Study on Anticancer Properties : A recent investigation into pyrazine derivatives demonstrated that modifications at the 6-position could enhance cytotoxicity against MCF-7 breast cancer cells. The study found that substituents like chlorophenyl significantly improved the compound's potency.
- Antimicrobial Efficacy : Another study focused on the antiviral properties of substituted pyrazines against the Yellow Fever Virus (YFV). While not directly involving this compound, it provided insights into how structural modifications can lead to increased efficacy against viral pathogens.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the introduction of electron-withdrawing groups such as chlorine enhances biological activity by increasing the compound's reactivity with biological targets. Variations in substituents at different positions on the pyrazine ring can lead to significant changes in potency and selectivity.
Properties
IUPAC Name |
6-(2-chlorophenyl)pyrazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-4-2-1-3-7(8)9-5-13-6-10(12)14-9/h1-6H,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDYPTSIYZBGIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC(=N2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734912 |
Source
|
Record name | 6-(2-Chlorophenyl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224741-03-0 |
Source
|
Record name | 6-(2-Chlorophenyl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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